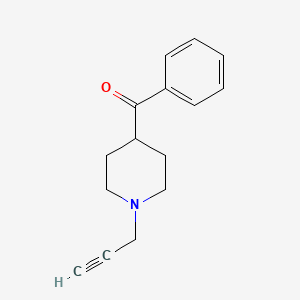

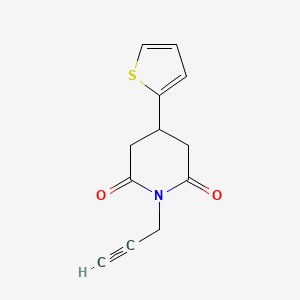

4-Benzoyl-1-(prop-2-yn-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzoyl-1-(prop-2-yn-1-yl)piperidine, also known as BZP, is a synthetic compound that belongs to the piperidine class of chemicals. It is a psychoactive substance that has gained popularity as a recreational drug. However, BZP has also been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

Stereochemistry in Ionic Thiol Additions : Research by Omar and Basyouni (1974) on the stereochemistry of ionic thiol additions to acetylenic ketones, including derivatives similar to 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine, revealed that piperidine-catalyzed additions produce mixtures of (E)- and (Z)-isomers, with solvent-dependent selectivity. This study contributes to understanding the stereochemical outcomes in synthetic organic chemistry (Omar & Basyouni, 1974).

Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for anti-acetylcholinesterase (anti-AChE) activity. The study found that specific modifications to the benzoyl moiety significantly enhanced activity, highlighting the compound's potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Agents : Vinaya et al. (2008) synthesized novel benzophenone-containing sulfonamides and carboxamides based on piperidine derivatives, demonstrating potent antibacterial activities. These findings suggest the utility of such compounds in developing new antibacterial agents (Vinaya et al., 2008).

Antimicrobial Activity Against Tomato Pathogens : Vinaya et al. (2009) prepared piperidine derivatives exhibiting significant antimicrobial activities against bacterial and fungal pathogens affecting tomatoes, indicating the potential for agricultural applications (Vinaya et al., 2009).

Wound-Healing Potential : Another study by Vinaya et al. (2009) evaluated the wound-healing potential of certain piperidine derivatives in vivo, revealing significant effects in treated groups, which underscores the relevance of these compounds in medical applications focused on tissue repair and regeneration (Vinaya et al., 2009).

Mechanism of Action

Target of Action

It is known that compounds with a piperidine nucleus have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is suggested that when appended to a ligand or pharmacophore through its acid linker, this compound allows for uv light-induced covalent modification of a biological target .

Biochemical Pathways

Compounds with a piperidine nucleus are known to interact with various biochemical pathways due to their broad range of therapeutic applications .

Result of Action

It is suggested that this compound allows for uv light-induced covalent modification of a biological target, which could potentially alter the target’s function .

properties

IUPAC Name |

phenyl-(1-prop-2-ynylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-10-16-11-8-14(9-12-16)15(17)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAGXUXFHWVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoyl-1-(prop-2-yn-1-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)

![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)